molecular formula C20H16ClN3O3S2 B2363202 N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326923-70-9

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2363202
CAS RN: 1326923-70-9
M. Wt: 445.94
InChI Key: IYJDBMWPTOOGCP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves the reaction of specific precursors to form thieno[3,2-d]pyrimidine derivatives, which are noted for their potential biological activities. For instance, compounds with similar structures have been synthesized through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, showcasing a methodological approach to obtaining derivatives with potentially significant biological activities (Horishny, Arshad, & Matiychuk, 2021). Additionally, crystal structure analysis of closely related compounds provides insights into their molecular conformations, indicating folded conformations around the methylene C atom of the thioacetamide bridge, which is crucial for understanding the compound's interaction potential at the molecular level (Subasri et al., 2016).

Biological Activities

Research into compounds with similar structures to N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often focuses on their biological activities, including anticancer, antifungal, and antimicrobial properties. Studies have identified potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant potential in cancer therapy (Gangjee et al., 2008). Additionally, antimicrobial activity research has synthesized new derivatives aiming to evaluate their effectiveness against various microbial strains, showing promising results in combating microbial resistance (Hossan et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c21-15-6-2-1-4-13(15)10-22-17(25)12-29-20-23-16-7-9-28-18(16)19(26)24(20)11-14-5-3-8-27-14/h1-9H,10-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJDBMWPTOOGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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